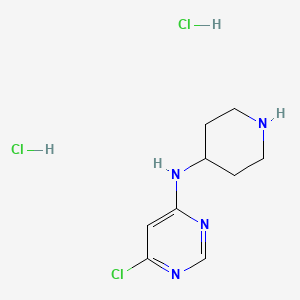
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C19H20FN5O3 and its molecular weight is 385.399. The purity is usually 95%.
BenchChem offers high-quality N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimalarial Activity
TCMDC-142497: has been identified as a potential antimalarial agent. Its structure, featuring a quinazolinedione core, is associated with a broad spectrum of biological activities . The compound has shown promising results against Plasmodium falciparum 3D7 , a strain of the parasite responsible for malaria . The antimalarial activity is a critical area of research, especially in regions where malaria is endemic and resistance to current treatments is growing.
Antiproliferative Activity Against Cancer Cells
The compound has also been evaluated for its anti-proliferative activity against the MCF-7 cell line , which is a model for breast cancer . The ability to inhibit the growth of cancer cells makes TCMDC-142497 a candidate for further research in cancer therapy, potentially leading to new treatments that can target cancer cells selectively.
Anticancer Properties
Beyond its antiproliferative effects, TCMDC-142497’s quinazolinedione core is known for its anticancer properties . This includes the potential to induce apoptosis in cancer cells, disrupt cancer cell signaling, and inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow.
Anti-Inflammatory Effects
Quinazolinediones, including TCMDC-142497, are recognized for their anti-inflammatory effects . This application is significant for the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory medications with fewer side effects than current options.
Antimicrobial Activity
The structural features of TCMDC-142497 suggest it may have antimicrobial properties. While specific studies on TCMDC-142497’s antimicrobial activity are not detailed in the search results, the quinazolinedione pharmacophore is associated with this type of biological activity . This could be relevant for addressing antibiotic resistance.
Drug Discovery and Development
TCMDC-142497 serves as a valuable pharmacophore in drug discovery due to its versatile biological activities. It can be used as a starting point for the synthesis of novel compounds with potential therapeutic applications . The compound’s diverse range of activities makes it a prime candidate for lead optimization in medicinal chemistry.
作用機序
Target of Action
The primary target of TCMDC-142497, also known as N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide, is the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS) . This enzyme plays a crucial role in protein translation by charging tRNA with asparagine .
Mode of Action
TCMDC-142497 operates through a unique mechanism known as reaction hijacking . The compound inhibits protein translation and activates the amino acid starvation response . It acts as a pro-inhibitor, and the inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-TCMDC-142497 adduct . This means that the compound itself is inactive until it interacts with the enzyme, which then converts it into an active form that inhibits the enzyme’s function .
Biochemical Pathways
The inhibition of PfAsnRS by TCMDC-142497 affects the protein translation pathway . By inhibiting PfAsnRS, the compound disrupts the charging of tRNA with asparagine, which is a crucial step in protein synthesis . This disruption leads to an activation of the amino acid starvation response, which can halt cell growth and proliferation .
Result of Action
The molecular and cellular effects of TCMDC-142497’s action primarily involve the disruption of protein synthesis. By inhibiting PfAsnRS, the compound prevents the proper charging of tRNA with asparagine, leading to a halt in protein translation . This disruption can lead to cell growth arrest and potentially cell death .
特性
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c1-4-13-12(3)21-19(23-18(13)27)25-16(9-11(2)24-25)22-17(26)10-28-15-8-6-5-7-14(15)20/h5-9H,4,10H2,1-3H3,(H,22,26)(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTWVRAZUMGRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)COC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide](/img/structure/B2916254.png)
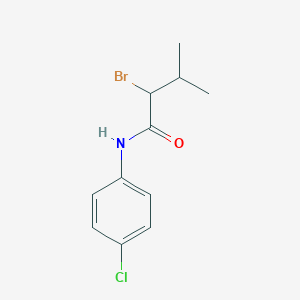

![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2916257.png)
![Ethyl 4-[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2916258.png)
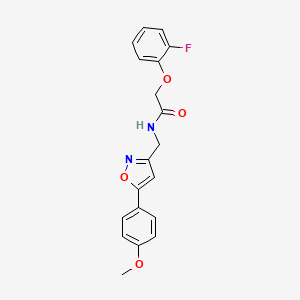
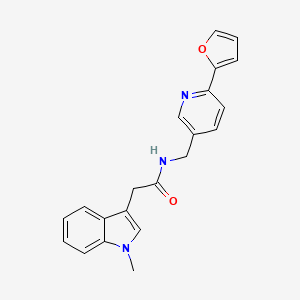
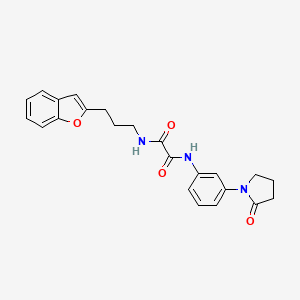
![1-[(4As,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-1-yl]-2-chloroethanone](/img/structure/B2916268.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2916269.png)
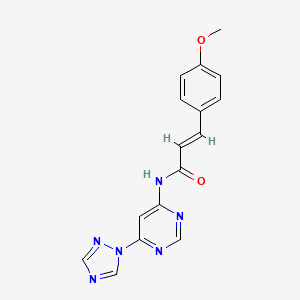
![N-(3,4-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2916271.png)

